Diphenyl(4-vinylphenyl)phosphine

Übersicht

Beschreibung

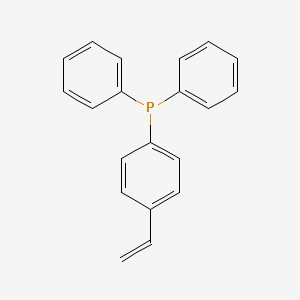

Diphenyl(4-vinylphenyl)phosphine is an organic compound with the molecular formula C20H17P. It is characterized by the presence of a phosphine group attached to a vinyl-substituted phenyl ring, which is further connected to two phenyl groups. This compound is known for its applications in various fields, including organic synthesis and catalysis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diphenyl(4-vinylphenyl)phosphine can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with 4-vinylbenzyl chloride under basic conditions. The reaction typically takes place in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Another method involves the use of Grignard reagents. For instance, 4-vinylphenylmagnesium bromide can react with diphenylphosphine chloride to yield the desired product. This reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The reactions are optimized for higher yields and purity, and the product is typically purified through recrystallization or column chromatography.

Analyse Chemischer Reaktionen

Coordination Reactions with Transition Metals

DVP acts as a monodentate ligand, forming stable complexes with transition metals. A notable example is its reaction with palladium(II) chloride in acetone, yielding trans-dichloridobis[diphenyl(4-vinylphenyl)phosphine-κP]palladium(II) ([PdCl₂(DVP)₂]) .

Key Reaction Data:

| Parameter | Value/Description |

|---|---|

| Reactants | DVP, [Pd(COD)Cl₂] |

| Solvent | Acetone |

| Reaction Time | 5 minutes |

| Crystal System | Triclinic, Space Group P1 |

| Pd–P Bond Length | 2.242 Å |

| Pd Geometry | Distorted trans-square planar |

This complex’s structure was confirmed via X-ray diffraction, revealing symmetrical coordination around the Pd center .

Polymerization and Copolymerization

DVP participates in radical copolymerization with styrene and functional monomers, forming phosphine-containing polymers. These materials are used in catalyst supports and functionalized resins .

Representative Polymerization Conditions:

| Monomers | Initiator | Solvent | Temp. (°C) | Time (h) | Mₙ (g/mol) | Đ |

|---|---|---|---|---|---|---|

| Styrene, DVP, 4-VBA | AIBN | DMF | 125 | 6 | 38,500 | 1.1 |

| Styrene, DVP | AIBN | DMF | 125 | 5 | 34,000 | 1.2 |

Notes :

Dimerization in Perovskite Solar Cells

DVP undergoes UV-induced dimerization to heal defects in perovskite solar cells (PSCs). This cross-linking enhances device stability and efficiency .

Performance Metrics (DVP-Treated vs. Control):

| Parameter | DVP-Treated PSCs | Control PSCs |

|---|---|---|

| Power Conversion Efficiency | 21.1% | 19.3% |

| Stability (60°C, 1 Sun) | >1,000 hours | <500 hours |

| Humidity Resistance | Hydrophobic | Rapid degradation |

The dimerization creates robust networks, reducing ion migration and improving moisture resistance .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Diphenyl(4-vinylphenyl)phosphine has the molecular formula and a molar mass of approximately 288.32 g/mol. It appears as a white to light yellow solid and is classified as an organophosphine due to the presence of a phosphorus atom bonded to two phenyl groups and a vinylphenyl group. Its unique structure imparts distinct reactivity patterns that enhance its utility in various chemical processes .

Cross-Coupling Reactions

DVP has been shown to interact favorably with palladium complexes, significantly enhancing catalytic activity in cross-coupling reactions. This interaction is crucial for the synthesis of complex organic molecules, making DVP a valuable ligand in these reactions.

Phosphine-Catalyzed Reactions

DVP serves as an effective catalyst in several organic transformations, including the Michael addition and the Henry reaction. Its ability to facilitate nucleophilic additions makes it a key player in synthetic organic chemistry .

Polymerization and Nanotechnology

DVP is utilized in the synthesis of phosphine-functionalized polymers through coordination polymerization. This has led to the development of new materials with enhanced properties, such as improved stability and reactivity. For instance, DVP has been incorporated into syndiotactic polystyrene, resulting in materials with unique characteristics suitable for various applications.

Healing Agents for Perovskite Solar Cells

Recent studies have identified DVP as a novel healing agent for perovskite solar cells (PSCs). The dimerization of DVP enhances the stability and performance of PSCs by minimizing defects within the perovskite structure. This application has resulted in PSCs achieving power conversion efficiencies (PCE) of up to 21.1% under extreme conditions, showcasing DVP's potential in renewable energy technologies .

Case Studies

Wirkmechanismus

The mechanism of action of diphenyl(4-vinylphenyl)phosphine primarily involves its role as a ligand. The phosphine group can coordinate with metal centers, forming complexes that can catalyze various chemical reactions. The vinyl group can also participate in polymerization reactions, contributing to the formation of complex polymeric structures.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Triphenylphosphine: Similar structure but lacks the vinyl group.

Diphenylphosphinostyrene: Contains a styrene moiety instead of a vinyl-substituted phenyl ring.

4-(Diphenylphosphino)benzoic acid: Contains a carboxylic acid group instead of a vinyl group.

Uniqueness

Diphenyl(4-vinylphenyl)phosphine is unique due to the presence of both a phosphine group and a vinyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in both synthetic and catalytic applications.

Biologische Aktivität

Diphenyl(4-vinylphenyl)phosphine (DVP) is a phosphine compound that has garnered attention in various fields, particularly in materials science and catalysis. This article explores its biological activity, including its applications in perovskite solar cells and potential therapeutic uses.

Overview of this compound

This compound is characterized by its unique structure, featuring a phosphorus atom bonded to two phenyl groups and a vinyl group. Its chemical formula is .

1. Role in Perovskite Solar Cells

DVP has been identified as a promising healing agent for perovskite solar cells (PSCs). Research indicates that DVP can effectively heal defects in both the bulk and interfaces of perovskite materials through a dimerization technique. This process enhances the stability and efficiency of PSCs by creating strong cross-linking networks within the material.

- Performance Metrics :

2. Catalytic Activity

DVP is also utilized as a ligand in various catalytic reactions, particularly in palladium-catalyzed processes. Its ability to stabilize metal complexes enhances reaction yields.

- Case Study Findings :

- In reactions involving diphenylamine with bromobenzene, DVP demonstrated significant catalytic activity, outperforming other phosphine ligands .

- DVP's electron-donating properties contribute to its effectiveness as a ligand, facilitating reactions with both electron-rich and electron-poor substrates .

Table: Comparison of Catalytic Activities of Phosphine Ligands

| Ligand | Reaction Type | Yield (%) | Notes |

|---|---|---|---|

| This compound | Pd-catalyzed amination | 95 | High yield with aryl chlorides |

| Other Aryl Phosphines | Various reactions | Varies | Generally lower yields than DVP |

| Alkyl Phosphines | Similar reactions | Higher | More active than aryl variants |

Safety and Toxicity

While DVP shows promising biological activity, it is essential to consider its safety profile. Preliminary data suggest moderate toxicity levels; thus, appropriate handling measures should be adopted when working with this compound .

Eigenschaften

IUPAC Name |

(4-ethenylphenyl)-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17P/c1-2-17-13-15-20(16-14-17)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h2-16H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPLKHQCXVNBNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27966-53-6 | |

| Record name | Phosphine, (4-ethenylphenyl)diphenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27966-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90110006 | |

| Record name | (4-Ethenylphenyl)diphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90110006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40538-11-2 | |

| Record name | (4-Ethenylphenyl)diphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90110006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenylphosphinostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.